1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article will explore the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C23H23ClN4O
- Molecular Weight : 406.9 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-N-(2-methylbenzyl)pyridine-3-carboxamide
The compound features a triazole ring which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The specific compound under discussion has shown promising results in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.43 | Induces apoptosis and inhibits migration |
MCF-7 | 1.5 | Arrests cell cycle at G1 phase |
PC-3 | 0.6 | Induces ROS production leading to apoptosis |
In one study, a derivative similar to this compound exhibited an IC50 value of 0.43 µM against HCT116 cells, indicating significant potency compared to standard treatments like Melampomagnolide B (IC50 = 4.93 µM) . The compound's ability to induce apoptosis was confirmed by observing increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.
- Inhibition of Migration : The compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis prevention.
Case Studies
A notable case study involved testing a series of triazole derivatives on multiple cancer cell lines. The results demonstrated that compounds with similar structures exhibited strong cytotoxicity against HL60 and U937 cells, with some derivatives showing over 90% inhibition rates . These findings suggest that modifications in the triazole structure can lead to enhanced biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-5-2-3-6-16(15)14-25-22(29)20-21(17-7-4-12-24-13-17)28(27-26-20)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUJDBVCVHPVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.